1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring linked to a piperidine moiety, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functionality. This structure combines key elements for applications in medicinal chemistry, such as peptide synthesis (via Fmoc protection) and bioorthogonal conjugation (via the triazole ring formed via click chemistry) . The compound’s structural complexity and functional groups make it a valuable intermediate in drug discovery and chemical biology.
属性
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(29)21-13-27(25-24-21)15-6-5-11-26(12-15)23(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,15,20H,5-6,11-12,14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQWEGKXXMZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092279-32-6 | |
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
The compound 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is part of a class of triazole derivatives known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.46 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.
Antiviral Activity
Triazole compounds have shown significant antiviral properties. Studies have indicated that derivatives similar to the compound exhibit efficacy against various viral infections. For instance, triazole derivatives have been reported to inhibit viral replication through mechanisms such as interference with viral enzymes and modulation of host cell responses.
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess antimicrobial properties against a range of pathogens. The specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or function.
Antitumor Activity
Several studies have highlighted the antitumor potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of signaling pathways related to cell survival.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral activity of triazole derivatives against HIV. The authors reported that certain modifications on the triazole ring significantly enhanced antiviral potency, suggesting that similar modifications might be beneficial for the compound under review .
Study 2: Antimicrobial Screening
In a screening study published in Antimicrobial Agents and Chemotherapy, a series of triazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Study 3: Anticancer Properties
Research conducted by Zhang et al. evaluated the anticancer effects of various triazole derivatives in vitro and in vivo. The study found that specific modifications on the piperidine moiety enhanced cytotoxicity against breast cancer cell lines, supporting further investigation into the compound's potential as an anticancer agent .
Data Tables
科学研究应用
Structure
The compound features a triazole ring, which is known for its biological activity, and a piperidine moiety that enhances its pharmacological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group aids in protecting amine functionalities during synthetic processes.
Molecular Formula
The molecular formula of this compound is .
Key Characteristics
- Molecular Weight : 396.44 g/mol
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets. Notably, the triazole moiety is known for its role in enhancing the bioactivity of compounds.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that related triazole derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections .
- Anticancer Properties : Another study highlighted the efficacy of triazole-containing compounds against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Drug Development
The unique structure of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid allows for modifications that can lead to improved pharmacokinetic properties. Its application in drug design often involves:
- Lead Optimization : The Fmoc group can be easily removed to yield active pharmaceutical ingredients (APIs), allowing for straightforward synthesis pathways.
- Prodrug Strategies : The compound can serve as a prodrug, where its derivatives are designed to enhance solubility and absorption before converting to the active form within the body.
Biochemical Research
The compound's ability to form stable complexes with metal ions has implications in biochemical research. It can be utilized as a chelating agent in various assays.
Applications in Assays
- Metal Ion Detection : Its chelating properties allow it to be used in detecting metal ions in biological samples, which is crucial for understanding metal ion homeostasis in organisms.
- Enzyme Inhibition Studies : The compound can serve as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
相似化合物的比较
Structural Variations
The target compound can be compared to structurally related derivatives with modifications in the heterocyclic core, substituents, or backbone. Key analogs include:
Key Observations :
Physicochemical Properties
Key Observations :
- The Fmoc group contributes to hydrophobicity (logP ~3–4), while the carboxylic acid enhances aqueous solubility.
- Difluoromethyl substitution increases logP, reducing solubility but improving membrane permeability .
常见问题
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves three main stages: (1) introduction of the Fmoc (fluorenylmethoxycarbonyl) protecting group to the piperidine ring, (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, and (3) carboxylic acid functionalization. Critical steps include:
- Protection : Use anhydrous conditions with inert gas (N₂/Ar) to prevent Fmoc group hydrolysis .
- Cycloaddition : Optimize Cu(I) catalyst concentration (e.g., 10 mol% CuSO₄·5H₂O) and reaction time (4–6 hrs) to minimize side products .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity.
Q. How should this compound be stored to ensure stability during experiments?
Store at –20°C in a desiccator under argon to prevent moisture absorption and Fmoc cleavage. Avoid light exposure, as the triazole moiety may degrade under UV/vis radiation . Reconstitute in anhydrous DMF or DMSO for in situ reactions.
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm Fmoc (δ 7.2–7.8 ppm aromatic protons) and triazole (δ 8.1–8.3 ppm) signals.
- HRMS : Electrospray ionization (ESI) to validate molecular weight (expected [M+H]⁺: ~450–470 Da).
- FT-IR : Peaks at ~1720 cm⁻¹ (C=O, Fmoc) and 1600 cm⁻¹ (triazole C=N) .
Advanced Research Questions
Q. How can coupling efficiency with amino acids be improved in solid-phase peptide synthesis (SPPS)?
- Activation : Use HATU/DIPEA in DMF for carboxylate activation (1:2 molar ratio).
- Solvent Choice : Anhydrous DMF enhances solubility and reduces racemization .
- Monitoring : Perform Kaiser tests for free amine detection. If coupling fails, repeat with 20% piperidine in DMF to remove residual Fmoc .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?
- Control Experiments : Compare with Fmoc-free analogs to isolate the triazole-carboxylic acid’s contribution.
- Assay Conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments .
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., proteases) .
Q. How does the piperidine-triazole conformation influence binding affinity in drug design?
The piperidine ring’s chair conformation positions the triazole-carboxylic acid group for hydrogen bonding with active-site residues. Computational analysis (e.g., Gaussian DFT) predicts energy-minimized conformers, while NOESY NMR validates spatial proximity between triazole protons and adjacent piperidine CH₂ groups .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
